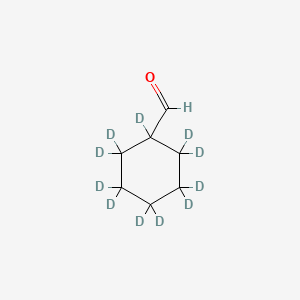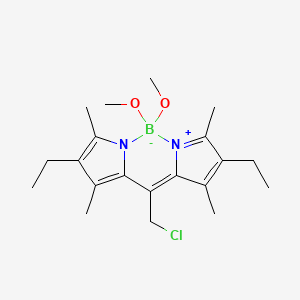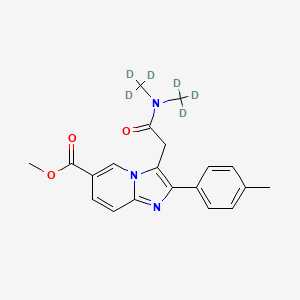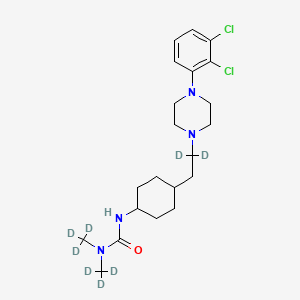
Cariprazine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cariprazine-d8 is a deuterated form of Cariprazine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Cariprazine, as the presence of deuterium atoms can influence the compound’s stability and metabolic rate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cariprazine-d8 involves the incorporation of deuterium atoms into the Cariprazine molecule. One common method is to start with deuterated precursors. For instance, the synthesis might involve the reaction of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine with N,N-dimethylcarbamoyl chloride in the presence of deuterated solvents and reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to maintain the deuterium content in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cariprazine-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful for further pharmacological studies.
Applications De Recherche Scientifique
Cariprazine-d8 is extensively used in scientific research due to its unique properties:
Chemistry: Used to study the stability and reactivity of deuterated compounds.
Biology: Helps in understanding the metabolic pathways and biological effects of Cariprazine.
Medicine: Used in pharmacokinetic studies to evaluate the drug’s behavior in the body.
Industry: Employed in the development of new antipsychotic drugs with improved efficacy and reduced side effects .
Mécanisme D'action
Cariprazine-d8, like Cariprazine, acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors. It also acts as an antagonist at serotonin 5-HT2A receptors. The presence of deuterium atoms can influence the binding affinity and metabolic stability of the compound, potentially leading to differences in its pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aripiprazole: Another atypical antipsychotic with partial agonist activity at D2 receptors.
Brexpiprazole: Similar to Cariprazine but with different receptor binding profiles.
Lamotrigine: Used for bipolar disorder but with a different mechanism of action.
Uniqueness
Cariprazine-d8 is unique due to its deuterium content, which provides enhanced metabolic stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .
Propriétés
Formule moléculaire |
C21H32Cl2N4O |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
3-[4-[2,2-dideuterio-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3,11D2 |
Clé InChI |
KPWSJANDNDDRMB-KEWKYEQZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CC([2H])([2H])N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H] |
SMILES canonique |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2]-Gingerdione](/img/structure/B13443019.png)
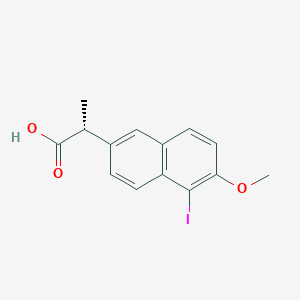
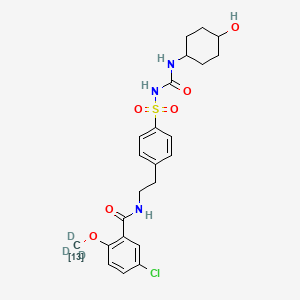
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)
![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)

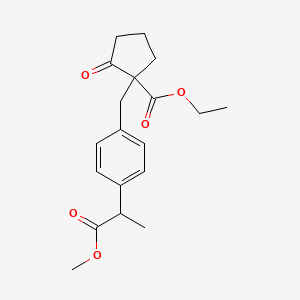
![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
